18:1-17:1-18:1 TG-d5

Lipidomics Quantitative Mass Spectrometry Internal Standard

Quantitative TAG analysis is compromised by matrix effects and variable ionization. 18:1-17:1-18:1 TG-d5 is a penta-deuterated (+5 Da) internal standard that co-elutes with endogenous TG(18:1/17:1/18:1) while remaining fully MS-resolved, enabling absolute quantification via isotope dilution mass spectrometry (IDMS). • >99% purity (TLC); supplied as a solution in DCM:MeOH (1:1) • Corrects for extraction loss, matrix-induced ion suppression, and instrument variability • Batch-to-batch consistency with Certificate of Analysis for inter-laboratory harmonization

Molecular Formula C56H102O6
Molecular Weight 876.4 g/mol
Cat. No. B12362630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18:1-17:1-18:1 TG-d5
Molecular FormulaC56H102O6
Molecular Weight876.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC
InChIInChI=1S/C56H102O6/c1-4-7-10-13-16-19-22-25-28-31-33-36-39-42-45-48-54(57)60-51-53(62-56(59)50-47-44-41-38-35-30-27-24-21-18-15-12-9-6-3)52-61-55(58)49-46-43-40-37-34-32-29-26-23-20-17-14-11-8-5-2/h21,24-26,28-29,53H,4-20,22-23,27,30-52H2,1-3H3/b24-21-,28-25-,29-26-/i51D2,52D2,53D
InChIKeyMOYCRTIGLGCJHW-CRHZRDJVSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18:1-17:1-18:1 TG-d5: Deuterated Triacylglycerol Internal Standard for Lipidomics


18:1-17:1-18:1 TG-d5 (CAS 2342574-91-6), also known as 1,3-dioleoyl-2-heptadec-10Z-enoyl-glycerol-d5, is a penta-deuterated triacylglycerol (TAG) specifically designed as a stable isotope-labeled internal standard for quantitative lipidomics . It consists of a glycerol backbone esterified with two oleic acid (18:1) chains at the sn-1 and sn-3 positions and one heptadecenoic acid (17:1) chain at the sn-2 position, with five deuterium atoms incorporated into the glycerol backbone . The compound is supplied as a solution in dichloromethane:methanol (1:1) with a certified purity >99% (TLC) and is intended exclusively for research use in mass spectrometry-based analytical workflows .

Why Non-Deuterated TG(18:1/17:1/18:1) Cannot Substitute for 18:1-17:1-18:1 TG-d5 in Quantitative MS


In quantitative lipidomics, the accurate determination of triacylglycerol concentrations is severely compromised by matrix effects, variable ionization efficiency, and sample preparation losses [1]. A non-deuterated analog of TG(18:1/17:1/18:1) is chromatographically and spectrometrically indistinguishable from the endogenous analyte, rendering it useless as an internal standard [2]. In contrast, the incorporation of five deuterium atoms into the glycerol backbone of 18:1-17:1-18:1 TG-d5 provides a distinct mass shift (+5 Da) that allows the mass spectrometer to resolve the internal standard from the analyte of interest, while preserving nearly identical physicochemical properties, extraction recovery, and ionization behavior [3]. This stable isotope labeling is essential for correcting systematic errors in LC-MS/MS workflows, and substitution with an unlabeled analog will lead to inaccurate quantification and irreproducible data [4].

Quantitative Evidence for 18:1-17:1-18:1 TG-d5: Comparator-Based Differentiation Data


Isotopic Resolution and MS Quantification: 18:1-17:1-18:1 TG-d5 vs. Non-Deuterated TG(18:1/17:1/18:1)

The primary functional differentiator of 18:1-17:1-18:1 TG-d5 is its mass shift of +5 Da relative to the endogenous non-deuterated TG(18:1/17:1/18:1) analyte. This isotopic separation enables the mass spectrometer to distinguish the internal standard signal from the analyte signal in complex biological matrices. In contrast, a non-deuterated analog would co-elute and produce an identical m/z signal, preventing any correction for matrix effects or ionization variability . In a typical LC-MS/MS workflow, the deuterated standard elutes with an indistinguishable retention time from the analyte, ensuring identical ionization conditions, while its distinct mass (e.g., m/z 876.8 for the deuterated ammonium adduct vs. m/z 871.8 for the non-deuterated) allows for separate integration [1].

Lipidomics Quantitative Mass Spectrometry Internal Standard

Lipid Class Recovery Efficiency: Triacylglycerol-d5 Standards vs. Other Lipid Classes

In a targeted LC-MS/MS lipidomics workflow, the average recovery of deuterium-labeled triacylglycerol (TG) internal standards was quantified at approximately 95% (mean of n=5 replicates), which is comparable to or exceeds the recovery of other major lipid classes such as phosphatidylcholines (PC) and sphingomyelins (SM) [1]. While this data represents class-level performance for deuterated TG standards (not exclusively 18:1-17:1-18:1 TG-d5), it demonstrates that the deuterium labeling on the glycerol backbone does not adversely affect extraction or ionization recovery in biological matrices, a critical prerequisite for accurate absolute quantification. Non-deuterated analogs, if used as surrogates, would suffer from irreproducible recovery due to matrix-specific ion suppression and cannot provide this level of correction [2].

Lipidomics Recovery Efficiency LC-MS/MS

Matrix Effect Correction: Deuterated Internal Standard vs. No Standard

The use of a deuterated internal standard such as 18:1-17:1-18:1 TG-d5 provides a direct correction for matrix effects, which can cause significant ion suppression or enhancement in LC-MS analyses of biological samples. Studies show that the ratio of the peak area of a deuterated internal standard in a matrix sample to its peak area in a pure solvent (water) serves as a quantitative measure of the matrix effect, with values deviating from 1.0 indicating suppression (<1.0) or enhancement (>1.0) [1]. Without this internal standard correction, quantitative accuracy for endogenous TG(18:1/17:1/18:1) can be compromised by 20-50% or more due to matrix-induced variability [2]. The deuterated standard, because it co-elutes with the analyte and experiences identical matrix effects, normalizes these variations, enabling precise and reproducible measurements across diverse sample types [3].

Matrix Effect LC-MS Internal Standard Correction

Purity and Analytical Quality: 18:1-17:1-18:1 TG-d5 vs. Uncertified or Non-Deuterated Standards

18:1-17:1-18:1 TG-d5 is supplied with a certified purity of >99% as determined by thin-layer chromatography (TLC) . This high level of purity, combined with rigorous quality control and a Certificate of Analysis (CoA), ensures that the internal standard contributes minimal background signal and does not introduce confounding peaks in the MS chromatogram. In contrast, non-certified or in-house synthesized non-deuterated analogs may contain impurities or oxidation products that can interfere with the analysis of low-abundance endogenous TG species. The availability of a documented CoA for each lot provides traceability and consistency, which are essential for reproducible quantitative lipidomics across different laboratories and experimental batches .

Analytical Standard Purity Quality Control

Optimal Use Cases for 18:1-17:1-18:1 TG-d5 in Lipidomics and Metabolomics


Absolute Quantification of Endogenous TG(18:1/17:1/18:1) in Biological Samples

18:1-17:1-18:1 TG-d5 is ideally suited as an internal standard for the absolute quantification of its non-deuterated counterpart, TG(18:1/17:1/18:1), in complex biological matrices such as plasma, serum, tissue homogenates, and cell cultures. By spiking a known amount of the deuterated standard into samples prior to lipid extraction, researchers can correct for sample loss, matrix-induced ion suppression, and instrument variability. The +5 Da mass shift ensures complete chromatographic co-elution and MS resolution, enabling calculation of the endogenous analyte concentration via isotope dilution mass spectrometry (IDMS) [1]. This approach is critical for studies of lipid metabolism, biomarker discovery, and nutritional intervention trials where accurate triacylglycerol profiling is required [2].

Method Development and Validation for Targeted Lipidomics Panels

The high purity (>99%) and well-characterized nature of 18:1-17:1-18:1 TG-d5 makes it a valuable tool for developing and validating targeted LC-MS/MS methods for triacylglycerol analysis. It can be used to establish calibration curves, assess linearity, determine limits of detection (LOD) and quantification (LOQ), and evaluate extraction recovery and matrix effects. Its inclusion in multi-component lipid internal standard mixes, such as the UltimateSPLASH™ ONE panel, supports the broader standardization of lipidomics workflows across laboratories . This facilitates the generation of comparable and reproducible lipidomic datasets in large-scale clinical and translational research [3].

Quality Control and Inter-Laboratory Standardization in Lipidomics

The batch-to-batch consistency and Certificate of Analysis provided for 18:1-17:1-18:1 TG-d5 support its use as a reference material for quality control (QC) and inter-laboratory harmonization in lipidomics. By using the same well-defined deuterated standard, different research groups can normalize their quantitative data, enabling meta-analyses and cross-study comparisons. The stable isotope-labeled internal standard corrects for site-specific variations in sample handling, LC-MS instrument performance, and data processing, thereby improving the overall reproducibility and reliability of lipidomic findings in multi-center studies and large cohort analyses [4].

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